2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound that features a trifluoromethyl group, a pyrazolopyridine core, and a tricyclic structure
Preparation Methods
The synthesis of 4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[521One common method involves the use of trifluoromethylation reactions, which are crucial for incorporating the trifluoromethyl group into the molecule . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated pyrazolopyridines and tricyclic structures. These compounds share some structural features but differ in their specific substituents and functional groups. The uniqueness of 4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE lies in its combination of a trifluoromethyl group with a pyrazolopyridine core and a tricyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13F3N4O3 |
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Molecular Weight |
366.29 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H13F3N4O3/c1-5-4-8(16(17,18)19)20-12-9(5)13(22-21-12)23-14(24)10-6-2-3-7(26-6)11(10)15(23)25/h4,6-7,10-11H,2-3H2,1H3,(H,20,21,22) |
InChI Key |
KQDWBQAGZRGCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C(=O)C4C5CCC(C4C3=O)O5)C(F)(F)F |
Origin of Product |
United States |
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